molecular formula C27H28FN5O3 B3015462 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-43-4

7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B3015462
CAS No.: 1021210-43-4
M. Wt: 489.551
InChI Key: ZVCHWVZVESJOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(3-Fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridinone core fused with a piperazine-carboxylate moiety. Its structure includes a 3-fluorobenzyl group on the piperazine ring and a 2-methoxyethyl substituent at position 5, which may enhance solubility and target binding . The compound’s design leverages modular synthesis strategies common to pyrazole-fused systems, such as multi-component reactions and cyclization pathways .

Properties

IUPAC Name

7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-36-15-14-31-18-23(25-24(19-31)27(35)33(29-25)22-8-3-2-4-9-22)26(34)32-12-10-30(11-13-32)17-20-6-5-7-21(28)16-20/h2-9,16,18-19H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHWVZVESJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolo[4,3-c]pyridinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, often using a suitable piperazine derivative.

    Attachment of the 3-fluorobenzyl group: This step involves the alkylation of the piperazine nitrogen with a 3-fluorobenzyl halide.

    Final functionalization: The compound is further functionalized to introduce the 2-methoxyethyl and phenyl groups, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemical Formula

  • Molecular Formula: C20H24FN5O2
  • Molecular Weight: 366.39 g/mol

Structural Features

The compound features a complex structure that includes:

  • A pyrazolo[4,3-c]pyridine core, which is known for its biological activity.
  • A piperazine moiety that can enhance solubility and bioavailability.
  • A fluorobenzyl group, which may contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this one can act as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapy.

Case Study: PARP Inhibition

A study demonstrated that derivatives of this compound effectively inhibited PARP activity, leading to reduced cell viability in various cancer cell lines. The mechanism involves trapping PARP on DNA at sites of damage, thereby preventing effective DNA repair and promoting apoptosis in cancerous cells .

Neurological Applications

The piperazine component of the compound has been associated with neuropharmacological effects. Compounds with similar structures have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Case Study: Neuropharmacological Effects

In experimental models, related piperazine derivatives were shown to exhibit anxiolytic properties by acting on serotonin receptors. This suggests potential for developing treatments for mood disorders .

Drug Delivery Systems

The compound's structural properties allow it to be integrated into nanomedicine platforms for targeted drug delivery. By conjugating this molecule with other therapeutic agents, researchers aim to enhance the efficacy of existing treatments while minimizing side effects.

Case Study: Nanomedicine Integration

A recent study explored the use of this compound within a nanocarrier system designed for co-delivery of chemotherapeutics. The results indicated improved targeting and reduced systemic toxicity compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents on the piperazine ring, pyrazole/pyridinone core, and side chains. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Fluorobenzyl (piperazine), 2-methoxyethyl (position 5) C27H25FN5O3 497.5 Enhanced solubility via methoxyethyl; potential improved target selectivity
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 2-Fluorophenyl (piperazine), ethyl (position 5) C25H24FN5O2 445.5 Reduced steric bulk; possible lower metabolic stability
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Cyclopropanecarbonyl (piperazine), tetrahydrofuran-methyl (position 5) C26H29N5O4 475.5 Increased lipophilicity; potential CNS penetration
5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one Furan-2-carbonyl (piperazine), methyl (pyrazole core) C23H21N5O4 431.4 Altered core (pyrazolo[3,4-b]pyridine); may affect binding kinetics

Structural Insights :

  • Piperazine Modifications : The 3-fluorobenzyl group in the target compound may offer superior π-π stacking interactions compared to 2-fluorophenyl () or cyclopropanecarbonyl () groups .
  • Core Variations: Pyrazolo[4,3-c]pyridinone (target) vs. pyrazolo[3,4-b]pyridine () alters electron distribution, impacting binding to enzymatic targets like phosphodiesterases or kinases .

Physicochemical Properties

Property Target Compound 5-Ethyl-7-[4-(2-fluorophenyl)piperazine] 7-(Cyclopropanecarbonyl)piperazine
Molecular Weight 497.5 445.5 475.5
Calculated LogP ~3.2 ~2.8 ~3.5
Hydrogen Bond Acceptors 6 5 6
Solubility (Predicted) Moderate Low Low

The target’s methoxyethyl group likely improves solubility over ethyl or lipophilic cyclopropanecarbonyl analogues .

Structure-Activity Relationships (SAR)

  • Fluorine Position : 3-Fluorobenzyl (target) vs. 2-fluorophenyl (): The meta-fluorine may optimize target binding without steric hindrance .
  • Core Rigidity: Pyrazolo[4,3-c]pyridinone’s planar structure may enhance stacking interactions compared to pyrazolo[3,4-b]pyridines () .

Biological Activity

The compound 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , identified by its CAS number 1040649-38-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26FN5O2C_{26}H_{26}FN_{5}O_{2} with a molecular weight of 459.5 g/mol . The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H26FN5O2C_{26}H_{26}FN_{5}O_{2}
Molecular Weight459.5 g/mol
CAS Number1040649-38-4

The biological activity of this compound is primarily attributed to its ability to modulate various neurotransmitter systems and cellular pathways. Research indicates that it may act as an inhibitor of monoamine oxidase (MAO), specifically targeting MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Inhibition Studies

In studies involving related compounds, potent MAO-B inhibitors demonstrated IC50 values in the low micromolar range. For instance, a structurally similar compound exhibited an IC50 value of 0.013 µM against MAO-B, suggesting that modifications in the piperazine moiety can enhance inhibitory potency .

Neuropharmacological Activity

The compound's potential neuropharmacological effects have been explored through various in vitro and in vivo models:

  • Antidepressant Activity : Compounds with similar structures have shown significant antidepressant effects in animal models, indicating that the pyrazolo-pyridine framework may contribute to mood regulation.
  • Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity with effective doses lower than traditional treatments like phenobarbital .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been reported to inhibit cell proliferation in various cancer cell lines:

  • Cell Line Studies : In vitro assays showed that derivatives inhibited growth in cancer cell lines such as A431 (vulvar epidermal carcinoma) with significant reductions in viability observed at concentrations as low as 10 µM .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized a series of related compounds, assessing their MAO inhibition and cytotoxicity on fibroblast cells. The most promising candidates exhibited selective inhibition with minimal cytotoxic effects on healthy cells .
  • Pharmacological Screening : A drug library screening identified this compound as a potential lead for further development due to its efficacy against specific cancer types when tested on multicellular spheroids, which better mimic the tumor microenvironment than traditional monolayer cultures .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to construct the pyrazolo[4,3-c]pyridin-3(5H)-one core in this compound?

  • Methodological Answer : The pyrazolo[4,3-c]pyridinone scaffold can be synthesized via cyclocondensation reactions. For example, pyrazole-4-carbaldehydes (e.g., 5-azido derivatives) react with hydrazine hydrate under reflux in ethanol with acetic acid to form fused pyrazolo-pyridinone systems . Alternatively, solvent-free condensation of barbituric acids, pyrazol-5-amines, and aldehydes has been reported for analogous heterocycles, offering high yields and reduced reaction times . Key steps include azide cyclization and carbonyl activation using POCl₃ .

Q. How is the 3-fluorobenzylpiperazine fragment introduced into the molecule?

  • Methodological Answer : The 3-fluorobenzylpiperazine moiety is typically coupled via a carbonyl linker. A general procedure involves reacting 1-(3-fluorobenzyl)piperazine with an activated carbonyl precursor (e.g., acid chloride or mixed carbonate) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification is achieved via crystallization with diethyl ether or flash chromatography . Similar methods are described for FAAH modulators with analogous piperazine-carboxylic acid amide structures .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methoxyethyl groups (δ ~3.2–3.8 ppm), and piperazine CH₂ signals (δ ~2.5–3.5 ppm). ¹³C NMR resolves carbonyl carbons (~160–170 ppm) and quaternary carbons in the pyridinone ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for complex fragmentation patterns in fused heterocycles .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antibacterial vs. anticancer) be resolved for structurally related compounds?

  • Methodological Answer : Contradictions often arise from assay-specific variables. For example:

  • Assay Conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) or cancer cell line specificity (e.g., MCF-7 vs. HeLa) .
  • Structural Modifications : Substituents like the 2-methoxyethyl group may enhance membrane permeability in cancer cells but reduce antibacterial efficacy due to steric hindrance. Comparative SAR studies using analogues with variable substituents (e.g., 4-chloro vs. 4-methoxy) are recommended .

Q. What computational strategies are effective for predicting target binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or FAAH enzymes. The 3-fluorobenzylpiperazine fragment likely occupies hydrophobic pockets, while the pyridinone core forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on piperazine flexibility and solvent accessibility of the methoxyethyl group .

Q. How can synthetic yields of the piperazine-carbonyl linkage be optimized?

  • Methodological Answer :

  • Activation Reagents : Replace traditional benzoyl chlorides with HATU/DIPEA for milder, higher-yielding couplings .
  • Solvent Optimization : Use DMF instead of DCM to enhance solubility of polar intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) for cyclization steps, as demonstrated for pyrazolo-pyridinone derivatives .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted piperazine intermediates) .
  • NMR Spiking : Add authentic standards of suspected impurities (e.g., 3-fluorobenzyl chloride) to ¹H NMR samples for peak assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.